molecular formula C24H19F3N8O B049046 1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine CAS No. 911110-38-8

1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

Cat. No. B049046
M. Wt: 492.5 g/mol
InChI Key: ZQFBVJBAWLZLOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline conditions. Deshmukh et al. (2009) developed a one-step synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating a methodology that could potentially be adapted for the synthesis of related compounds (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using crystallography and spectroscopic methods. Sobell (1966) detailed the crystal structure of a purine-pyrimidine complex, highlighting the hydrogen bonding and planar configurations that could be relevant for understanding the structural aspects of the target compound (Sobell, 1966).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to form a wide range of functionalized compounds. For instance, Angelo et al. (1983) synthesized N-phenylguanidines with antifilarial activity, showcasing the reactivity of pyrimidine derivatives under different conditions (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are critical for their application in material science and organic synthesis. However, specific information on the physical properties of the compound is not readily available in the literature referenced, indicating a need for experimental determination in future studies.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of pyrimidine and guanidine derivatives. Research by Shestakov et al. (2011) on the synthesis of derivatives of 2-aminoimidazole by cyclization of guanidines with α-bromocarbonyl compounds provides insights into the chemical behavior of similar compounds (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

A study by Butters et al. (2001) focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, showcasing the complex chemical synthesis involving fluoroaryl-pyrimidine analogs similar to the compound . The detailed synthesis route highlights the importance of such compounds in developing potent antifungal medications (Butters et al., 2001).

In another study, Deshmukh et al. (2009) developed a novel and efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which were evaluated for their anti-bacterial activity. This research indicates the potential use of cyanoaryl-guanidine derivatives in synthesizing compounds with significant antimicrobial properties (Deshmukh et al., 2009).

Antimicrobial Activity

El-Moneim (2014) synthesized disubstituted-5-cyano-4-hydroxypyrimidines with potential antimicrobial and inhibitory activities against breast carcinoma cells. This study exemplifies how variations of the cyano-guanidine structure can lead to compounds with notable biological activities (El-Moneim, 2014).

Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives catalyzed by pentafluorophenylammonium triflate, highlighting the compound's role in facilitating reactions leading to antimicrobial agents. This research underscores the utility of such compounds in developing new antimicrobial therapies (Ghashang et al., 2013).

Inhibition of Inflammatory Gene Expression

Kent et al. (2009) explored the effects of a similar compound on inhibiting lipopolysaccharide-stimulated chronic obstructive pulmonary disease (COPD) macrophage inflammatory gene expression. This study demonstrates the potential of fluoroaryl-pyrimidine analogs in modulating inflammatory responses, which could be significant for treating inflammatory diseases (Kent et al., 2009).

properties

CAS RN

911110-38-8

Product Name

1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

Molecular Formula

C24H19F3N8O

Molecular Weight

492.5 g/mol

IUPAC Name

1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

InChI

InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34)

InChI Key

ZQFBVJBAWLZLOM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F

synonyms

N-cyano-N'-(2-((8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido(2,3-d)pyrimidin-2-yl)amino)ethyl)guanidine
SB 706504
SB-706504
SB706504

Origin of Product

United States

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